Xestospongin c

Description

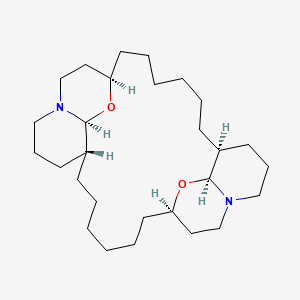

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H50N2O2 |

|---|---|

Molecular Weight |

446.7 g/mol |

IUPAC Name |

(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |

InChI Key |

PQYOPBRFUUEHRC-HCKQMYSWSA-N |

SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |

Isomeric SMILES |

C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |

Synonyms |

XeC compound xestospongin C |

Origin of Product |

United States |

Foundational & Exploratory

Xestospongin C: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine alkaloid, has garnered significant attention in cellular biology and pharmacology as a potent and membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor. First isolated from the marine sponge Xestospongia sp., this natural product has become an invaluable tool for investigating intracellular calcium (Ca²⁺) signaling pathways. This technical guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its isolation and purification from its natural source, and an in-depth look at its mechanism of action, supported by quantitative data and visual diagrams of relevant biological pathways and experimental workflows.

Discovery and Source Organism

This compound was first discovered as part of a family of related compounds, the xestospongins, isolated from the marine sponge genus Xestospongia. Specifically, it has been identified in an Okinawan marine sponge, Xestospongia sp., and an Australian Xestospongia species.[1][2][3] These sponges, belonging to the family Petrosiidae, are known for producing a diverse array of bioactive secondary metabolites.[4] The initial studies in the late 1990s identified this compound as a powerful, cell-permeable blocker of IP₃-mediated Ca²⁺ release, distinguishing it from other known inhibitors that were often cell-impermeable or non-selective.[1][5]

Isolation and Purification of this compound

The isolation of this compound from the sponge biomass is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on common practices for marine natural product isolation.

Experimental Protocol: Isolation and Purification

-

Sample Collection and Preparation:

-

Collect specimens of Xestospongia sp. sponge by hand (e.g., via SCUBA diving).[6]

-

Immediately freeze the collected samples on-site and transport them to the laboratory.

-

Perform freeze-drying (lyophilization) of the sponge material to remove water without degrading the chemical constituents.[6]

-

Grind the dried sponge into a fine powder to maximize the surface area for extraction.[6]

-

-

Solvent Extraction:

-

Submerge the powdered sponge material in a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature.[6]

-

Macerate the mixture for 24 hours to allow for the diffusion of metabolites into the solvent.

-

Filter the extract to separate the solvent from the solid sponge residue.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the target compounds.[6]

-

Combine the extracts from all three repetitions and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Dissolve the crude extract in a methanol/water mixture.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being an alkaloid, will typically partition into the more polar organic fractions.

-

-

Chromatographic Purification:

-

Column Chromatography: Subject the target-containing fraction (e.g., the ethyl acetate or butanol fraction) to column chromatography on silica gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate or methanol. Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification using reversed-phase HPLC. Use a C18 column with a mobile phase gradient, typically of acetonitrile and water, to achieve final purification.

-

Monitor the HPLC eluent with a UV detector and collect the peak corresponding to this compound.

-

-

Structural Verification:

Workflow for this compound Isolation```dot

Caption: IP₃ signaling pathway showing inhibition by this compound.

Selectivity and Off-Target Effects

While highly potent against the IP₃R, the selectivity of this compound is concentration-dependent. It shows a 30-fold greater selectivity for the IP₃ receptor over the ryanodine receptor, another major intracellular Ca²⁺ release channel. However, at concentrations similar to or higher than those used to block the IP₃R, this compound can also inhibit other cellular components. [5]

-

SERCA Pump: Some studies have shown that this compound can act as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ back into the ER to replenish stores. [2][8][9]* Ion Channels: In intact (non-permeabilized) cells, this compound has been observed to inhibit voltage-dependent Ca²⁺ and K⁺ channels in the plasma membrane. [3][5] Due to these potential off-target effects, it is considered a selective blocker of the IP₃ receptor primarily in permeabilized cell models or when used at carefully titrated concentrations in intact cells. [3][5]

Quantitative Bioactivity Data

| Target/Assay | IC₅₀ Value | Cell/Tissue Type | Reference |

| IP₃ Receptor | 350 nM | N/A | [1] |

| IP₃-induced Ca²⁺ Release | 358 nM | Cerebellar microsomes | [8] |

| Voltage-dependent inward Ba²⁺ currents | 0.63 µM | Guinea-pig ileum | [5] |

| Voltage-dependent K⁺ currents | 0.13 µM | Guinea-pig ileum | [5] |

Conclusion

This compound, originally discovered from the Xestospongia marine sponge, remains a cornerstone pharmacological tool for the study of intracellular calcium signaling. Its ability to potently and reversibly inhibit the IP₃ receptor in a membrane-permeable manner provides researchers with a powerful method to dissect the role of this pathway in diverse physiological and pathological processes. However, professionals in drug development and research must remain cognizant of its potential off-target effects at higher concentrations, particularly on SERCA pumps and plasma membrane ion channels. Careful experimental design and data interpretation are crucial when employing this potent natural product. The continued study of this compound and its analogs may pave the way for new therapeutic agents targeting diseases with dysregulated calcium signaling.

References

- 1. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzo Life Sciences this compound (50µg). CAS: 88903-69-9, Quantity: Each | Fisher Scientific [fishersci.com]

- 4. Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. abbexa.com [abbexa.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

Xestospongin C: A Cell-Permeable Antagonist of the IP3 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Xestospongin C, a marine natural product widely utilized as a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor. Its ability to modulate intracellular calcium signaling has made it an invaluable tool in cell biology and a subject of interest in drug development.

Introduction to this compound

This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the Australian marine sponge Xestospongia sp.[1][2]. It has gained prominence in cellular signaling research due to its potent and selective inhibition of the IP3 receptor, a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[3][4]. The release of calcium from these intracellular stores is a critical step in a multitude of cellular processes, including muscle contraction, fertilization, cell proliferation, and neurotransmission.[5][6]. This compound's cell-permeable nature allows for the study of IP3-mediated signaling in intact cells, a significant advantage over non-permeable antagonists like heparin.[1][3].

Mechanism of Action

This compound exerts its inhibitory effect on the IP3 receptor, thereby blocking the release of calcium (Ca2+) from intracellular stores.[7]. Unlike IP3, which activates the receptor to release Ca2+, this compound prevents this release. The primary mechanism of this compound is the non-competitive inhibition of the IP3 receptor. It does not appear to interact with the IP3 binding site itself but rather induces a conformational change in the receptor that prevents channel opening.[8].

While highly selective for the IP3 receptor over the ryanodine receptor (another major intracellular calcium release channel), some studies suggest that at higher concentrations, this compound can also inhibit voltage-dependent Ca2+ and K+ channels.[1][4]. There are also reports suggesting it may inhibit the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, which would lead to a depletion of ER calcium stores, although this effect is not universally observed.[7][9].

Physicochemical Properties

| Property | Value |

| Molecular Formula | C28H50N2O2 |

| Molecular Weight | 446.71 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C |

Data sourced from Tocris Bioscience.[8]

Quantitative Data

The inhibitory potency of this compound on the IP3 receptor has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a common measure of its effectiveness.

| Parameter | Value | Experimental System | Reference |

| IC50 | 358 nM | IP3-induced Ca2+ release from cerebellar microsomes | [7] |

| IC50 | 350 nM | IP3 receptor | [3][4] |

| Typical Final Concentration | 0.5 - 10 µM | In vitro cell-based assays | [2][8] |

Signaling Pathways

The inositol 1,4,5-trisphosphate (IP3) signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular calcium responses. The pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC).[10]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and IP3.[6]. IP3 diffuses through the cytoplasm and binds to the IP3 receptor on the ER, triggering the release of stored Ca2+. This compound acts as an antagonist at the IP3 receptor, blocking this Ca2+ release.

Experimental Protocols

Calcium Imaging in Intact Cells using Fura-2

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to an agonist and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2.

Materials:

-

Cells grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): NaCl 132 mM, KCl 4 mM, NaH2PO4 1.2 mM, MgCl2 1.4 mM, glucose 6 mM, HEPES-Na 10 mM, and CaCl2 1 mM, pH 7.4.[11]

-

Ca2+-free HBS (containing 0.5 mM EGTA instead of CaCl2)

-

This compound stock solution (in DMSO)

-

Agonist of interest (e.g., Carbachol, Bradykinin)

-

Fluorescence imaging system capable of excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

Procedure:

-

Cell Loading: a. Prepare a Fura-2 loading solution: 2-5 µM Fura-2 AM with 0.01-0.02% Pluronic F-127 in HBS. b. Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark. c. Wash the cells twice with HBS to remove extracellular dye. d. Allow cells to de-esterify the dye for at least 15 minutes before imaging.

-

This compound Pre-incubation: a. Incubate the Fura-2 loaded cells with the desired concentration of this compound (e.g., 3-10 µM) in HBS for 15-30 minutes at 37°C.[2] A vehicle control (DMSO) should be run in parallel.

-

Imaging: a. Mount the coverslip onto the perfusion chamber of the fluorescence microscope. b. Perfuse with HBS and establish a stable baseline fluorescence ratio (F340/F380). c. To observe IP3-mediated Ca2+ release from internal stores, switch to Ca2+-free HBS for a few minutes before stimulation. d. Add the agonist to the perfusion solution to stimulate IP3 production and subsequent Ca2+ release. e. Record the changes in fluorescence intensity at 340 nm and 380 nm excitation. The ratio of these intensities is proportional to [Ca2+]i.

-

Data Analysis: a. Calculate the F340/F380 ratio over time. b. Quantify the response by measuring the peak amplitude of the Ca2+ transient or the area under the curve (AUC).[2] c. Compare the agonist-induced Ca2+ response in control cells versus cells pre-treated with this compound to determine the extent of inhibition.

IP3-Induced Ca2+ Release in Permeabilized Cells

This protocol allows for the direct application of IP3 to the cytosol and measurement of Ca2+ release from the ER, bypassing the plasma membrane and upstream signaling events.

Materials:

-

Cells grown on glass coverslips

-

Mag-Fura-2 AM (low-affinity Ca2+ indicator for ER measurements)

-

Permeabilization buffer (e.g., containing saponin or β-escin)

-

Intracellular-like medium (high K+, low Na+, with ATP and an ATP-regenerating system)

-

IP3 stock solution

-

This compound stock solution

-

Fluorescence imaging system

Procedure:

-

ER Ca2+ Loading and Dye Loading: a. Load cells with Mag-Fura-2 AM (e.g., 20 µM for 60 minutes) to label the ER Ca2+ stores.[2] b. Wash cells and allow for de-esterification.

-

Permeabilization: a. Briefly expose the cells to a permeabilization agent like β-escin (e.g., 40 µM for 2-4 minutes) to selectively permeabilize the plasma membrane while leaving the ER membrane intact.[2] This allows cytosolic Mag-Fura-2 to be washed out.

-

Experiment: a. Perfuse the permeabilized cells with an intracellular-like medium containing ATP to support SERCA pump activity and load the ER with Ca2+. b. Establish a stable baseline fluorescence signal from the ER-retained Mag-Fura-2. c. Pre-incubate with this compound or vehicle for 3-5 minutes.[2] d. Switch to a Ca2+-free intracellular medium and stimulate with a known concentration of IP3 (e.g., 10 µM).[2] e. A decrease in Mag-Fura-2 fluorescence indicates Ca2+ release from the ER.

-

Data Analysis: a. Measure the rate and extent of the decrease in Mag-Fura-2 fluorescence upon IP3 addition. b. Compare the IP3-induced Ca2+ release in control versus this compound-treated permeabilized cells.

Experimental Workflow Visualization

Conclusion

This compound is a cornerstone pharmacological tool for investigating IP3-mediated calcium signaling. Its cell permeability and high potency make it suitable for a wide range of applications in intact cells and tissues. Researchers and drug development professionals should, however, remain mindful of its potential off-target effects at higher concentrations and the context-dependent variability in its actions. Careful experimental design, including appropriate controls and concentration-response studies, is essential for the robust interpretation of data generated using this valuable inhibitor.

References

- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (-)-Xestospongin C | General Calcium Signaling Agents | Tocris Bioscience [tocris.com]

- 9. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

Xestospongin C: A Technical Guide to its Role in Blocking IP3-Mediated Calcium Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine marine natural product isolated from the sponge Xestospongia exigua, has been widely studied as a pharmacological tool to investigate intracellular calcium (Ca²⁺) signaling.[1] It is most notably recognized for its potent, reversible, and cell-permeable inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel responsible for the release of Ca²⁺ from the endoplasmic reticulum (ER). This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects, the experimental protocols for its use, and a critical discussion of the existing literature, including conflicting reports on its efficacy.

Core Mechanism of Action: Targeting the IP₃ Receptor

This compound is primarily characterized as a selective antagonist of the IP₃ receptor.[2] It exerts its inhibitory effect by interacting with the receptor, thereby preventing the binding of its endogenous ligand, inositol 1,4,5-trisphosphate (IP₃), and subsequent channel opening. This action effectively blocks the release of Ca²⁺ from the ER into the cytoplasm, a critical step in numerous cellular signaling cascades. While initial reports suggested that this compound blocks IP₃Rs without directly competing for the IP₃ binding site, later studies have indicated a direct inhibition at the binding site.[3][4]

Off-Target Effects and Selectivity

A crucial consideration for researchers using this compound is its potential for off-target effects. Notably, it has been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER.[2][5] Some studies suggest that this compound is an equally potent inhibitor of both the IP₃R and SERCA, which challenges its selectivity.[6] At higher concentrations, this compound has also been reported to inhibit voltage-dependent Ca²⁺ and K⁺ channels.[7]

Quantitative Data

The following tables summarize the reported quantitative data for the effects of this compound on its primary target and key off-targets.

| Target | Parameter | Value | Cell/Tissue Type | Reference |

| IP₃ Receptor | IC₅₀ | 358 nM | Cerebellar microsomes | [2] |

| IP₃ Receptor | IC₅₀ | 350 nM | Not specified | [8] |

| SERCA Pump | IC₅₀ | 700 nM | Not specified | [5] |

| Voltage-gated Ba²⁺ currents | IC₅₀ | 0.63 µM | Guinea-pig ileum smooth muscle | [7] |

| Voltage-gated K⁺ currents | IC₅₀ | 0.13 µM | Guinea-pig ileum smooth muscle | [7] |

Note: The efficacy of this compound as an IP₃R antagonist has been contested. One study reported no effective inhibition of IP₃-evoked Ca²⁺ release in DT40 and HEK cells at concentrations up to 20 µM. Researchers should consider these conflicting findings when interpreting their results.

Signaling Pathways and Experimental Workflow

IP₃-Mediated Calcium Release Signaling Pathway

Caption: IP₃ signaling pathway and points of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for measuring this compound's effect on IP₃-induced Ca²⁺ release.

Experimental Protocols

Measurement of IP₃-Induced Ca²⁺ Release in Permeabilized Cells

This protocol is adapted from studies on RBL-2H3 mast cells and can be modified for other cell types.[9][10]

1. Cell Preparation and Dye Loading: a. Culture cells on glass coverslips to an appropriate confluency. b. Wash cells twice with a normal HEPES buffer solution. c. Load cells with a low-affinity fluorescent Ca²⁺ indicator, such as 20 µM mag-fura-2 acetoxymethyl ester, in HEPES buffer containing 0.01% cremophor EL for 60 minutes at room temperature in the dark. This allows for monitoring of Ca²⁺ concentration within the ER.

2. Cell Permeabilization: a. To directly access the intracellular environment, permeabilize the plasma membrane. b. Incubate cells with a solution containing a permeabilizing agent, such as 40 µM β-escin, for a duration optimized for the specific cell type.

3. Measurement of Ca²⁺ Release: a. After permeabilization, introduce a Ca²⁺-loading solution (e.g., pCa=6) to allow the ER to accumulate Ca²⁺. b. Once a stable baseline of intra-ER Ca²⁺ is established, treat the cells with varying concentrations of this compound for a defined pre-incubation period (e.g., 3 minutes). c. Switch to a Ca²⁺-free EGTA solution 30 seconds prior to stimulation to prevent Ca²⁺ influx from the extracellular medium. d. Stimulate the cells with a known concentration of IP₃ (e.g., 10 µM) in the continued presence of this compound. e. Monitor the change in mag-fura-2 fluorescence, which corresponds to the release of Ca²⁺ from the ER.

4. Data Analysis: a. Quantify the decrease in intra-ER Ca²⁺ concentration at a specific time point after IP₃ stimulation (e.g., 2 minutes). b. Plot the concentration-response curve for this compound's inhibition of IP₃-induced Ca²⁺ release to determine the IC₅₀ value.

Discussion and Future Directions

Future research should aim to resolve the discrepancies in its reported efficacy, perhaps by investigating its effects on different IP₃R isoforms. Further elucidation of its precise binding site and the molecular determinants of its interaction with the IP₃R would also be highly beneficial. The development of more selective this compound analogs with reduced off-target activity would represent a significant advancement for the field of intracellular Ca²⁺ signaling research.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Xestospongin C in Calcium Signaling Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., has emerged as a widely utilized pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling. Initially characterized as a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), it has been instrumental in elucidating the role of IP₃-mediated Ca²⁺ release in a myriad of cellular processes. However, subsequent research has revealed a more complex pharmacological profile, with significant inhibitory effects on other key players in Ca²⁺ homeostasis, most notably the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This guide provides a comprehensive review of this compound, its mechanisms of action, and its application in calcium signaling research, with a focus on quantitative data and detailed experimental protocols.

Core Mechanism of Action and Pharmacological Profile

This compound is primarily recognized for its potent, reversible, and membrane-permeable inhibition of the IP₃R, a ligand-gated Ca²⁺ channel on the endoplasmic reticulum (ER) membrane. This action blocks the release of Ca²⁺ from the ER into the cytoplasm. However, its utility as a selective IP₃R inhibitor is debated due to its comparable inhibitory effects on the SERCA pump, which is responsible for pumping Ca²⁺ from the cytoplasm back into the ER. Furthermore, at higher concentrations, this compound has been shown to affect other ion channels.

Quantitative Data: Inhibitory Concentrations (IC₅₀)

The following table summarizes the reported IC₅₀ values for this compound against its primary and off-target molecules.

| Target | IC₅₀ Value | Cell/Tissue Type | Reference |

| Inositol 1,4,5-Trisphosphate Receptor (IP₃R) | 358 nM | Cerebellar microsomes | [1] |

| Inositol 1,4,5-Trisphosphate Receptor (IP₃R) | 350 nM | Not specified | |

| Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | ~700 nM | Frog neuromuscular junction | [2][3] |

| Voltage-dependent Ba²⁺ current (L-type Ca²⁺ channel) | 0.63 µM | Guinea-pig ileum smooth muscle | |

| Voltage-dependent K⁺ current | 0.13 µM | Guinea-pig ileum smooth muscle |

Signaling Pathways and Mechanisms of Action

The primary mechanism of this compound involves the direct inhibition of the IP₃R, preventing the release of stored Ca²⁺ from the endoplasmic reticulum. However, its inhibitory effect on the SERCA pump leads to a gradual depletion of ER Ca²⁺ stores, which can independently alter Ca²⁺ signaling.

Figure 1: this compound's primary and off-target effects on cellular Ca²⁺ signaling pathways.

Experimental Protocols

Calcium Imaging with Fura-2 AM

This protocol outlines a general procedure for measuring intracellular Ca²⁺ concentration changes using the ratiometric fluorescent indicator Fura-2 AM in cultured cells treated with this compound.

1. Reagent Preparation:

-

Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light and moisture.

-

Loading Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. The final Ca²⁺ concentration should be in the physiological range (1-2 mM).

2. Cell Loading:

-

Plate cells on glass coverslips or in imaging-compatible microplates.

-

Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells 2-3 times with fresh loading buffer to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

3. This compound Treatment and Imaging:

-

Prepare a working solution of this compound in the imaging buffer at the desired final concentration (typically ranging from 1 to 10 µM).

-

Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with the imaging buffer and establish a baseline fluorescence recording.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

-

Apply the this compound solution to the cells and continue recording the fluorescence changes.

-

After a stable effect of this compound is observed, a stimulus (e.g., an agonist that induces IP₃ production) can be applied to assess the inhibitory effect.

4. Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.

-

Calibration of the Fura-2 signal to absolute Ca²⁺ concentrations can be performed using ionophores like ionomycin in the presence of known high and low Ca²⁺ concentrations.

Figure 2: Experimental workflow for calcium imaging with Fura-2 AM and this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effects of this compound on voltage-gated ion channels.

1. Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH. The composition can be varied to isolate specific currents.

2. Cell Preparation:

-

Use a cell line expressing the channel of interest or primary cultured cells.

-

Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

3. Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

Apply a voltage protocol to elicit the ionic current of interest (e.g., a series of depolarizing voltage steps to activate voltage-gated Ca²⁺ or K⁺ channels).

-

Record the baseline currents.

4. This compound Application:

-

Dissolve this compound in the external solution to the desired final concentration.

-

Perfuse the cell with the this compound-containing external solution.

-

After a few minutes of incubation, apply the same voltage protocol and record the currents in the presence of the compound.

5. Data Analysis:

-

Measure the peak amplitude of the currents before and after this compound application.

-

Calculate the percentage of inhibition.

-

Construct a dose-response curve if multiple concentrations are tested to determine the IC₅₀.

Figure 3: Workflow for whole-cell patch-clamp electrophysiology to study this compound's effects.

In Vivo Applications

This compound has also been used in in vivo studies to investigate the role of IP₃R-mediated Ca²⁺ signaling in physiological and pathological processes. For instance, in a study on an Alzheimer's disease mouse model (APP/PS1 mice), intracerebroventricular injection of this compound (3 µM) via an osmotic pump for four weeks was shown to ameliorate cognitive deficits and reduce amyloid-β plaques.[1] This highlights the potential for this compound in preclinical research, although its off-target effects should be carefully considered in the interpretation of the results.

Conclusion and Future Directions

This compound remains a valuable tool for dissecting the complexities of Ca²⁺ signaling. However, its lack of absolute selectivity for the IP₃R necessitates careful experimental design and interpretation of results. Researchers should consider using multiple, structurally distinct inhibitors and complementary approaches, such as genetic knockdown or knockout of the IP₃R, to validate their findings. The development of more selective IP₃R inhibitors and a deeper understanding of the structure-activity relationships of the xestospongins will be crucial for advancing our knowledge of IP₃-mediated Ca²⁺ signaling in health and disease. The continued exploration of the therapeutic potential of modulating IP₃R function, as suggested by the in vivo studies with this compound, represents an exciting avenue for future drug development.

References

Foundational Studies on the Biological Activity of Xestospongin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C, a macrocyclic bis-1-oxaquinolizidine marine natural product isolated from the Australian sponge Xestospongia species, has emerged as a pivotal tool in the study of intracellular calcium signaling.[1] Its primary and most well-characterized biological activity is the potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key intracellular channel responsible for the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2] This document provides an in-depth technical overview of the foundational studies that have elucidated the biological activities of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Mechanism of Action: IP₃ Receptor Inhibition

This compound is widely recognized as a membrane-permeable inhibitor of IP₃-mediated Ca²⁺ release.[3][4] Foundational studies have demonstrated that it blocks the IP₃R without competing for the IP₃ binding site, suggesting a non-competitive or allosteric mechanism of inhibition.[1][2] This property makes it a valuable tool for dissecting the roles of IP₃-mediated signaling in a wide array of cellular processes. While highly selective for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel, it is important to note that at higher concentrations, this compound can exhibit off-target effects.[3][5]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from foundational studies on this compound's biological activity.

| Target | Parameter | Value | Cell/System | Reference |

| Inositol 1,4,5-Trisphosphate Receptor (IP₃R) | IC₅₀ | 350 nM | Rabbit Cerebellum Microsomes | [4][5] |

| Inositol 1,4,5-Trisphosphate Receptor (IP₃R) | IC₅₀ | 358 nM | Cerebellar Microsomes | [6][7] |

| Voltage-Dependent K⁺ Channels | IC₅₀ | 0.13 µM | Guinea-Pig Ileum Smooth Muscle | [3][8] |

| Voltage-Dependent Ca²⁺ Channels (L-type) | IC₅₀ | 0.63 µM | Guinea-Pig Ileum Smooth Muscle | [3][8] |

| Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Inhibition | Potent, comparable to IP₃R inhibition | Permeabilized A7r5 Smooth Muscle Cells, Cultured Dorsal Root Ganglia Neurons | [9] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its investigation, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in foundational studies of this compound.

Measurement of IP₃-Induced Ca²⁺ Release in Permeabilized Cells

This protocol is adapted from studies investigating the direct effect of this compound on IP₃Rs in a controlled intracellular environment.[2]

-

Cell Permeabilization:

-

Culture cells (e.g., RBL-2H3 mast cells) on glass coverslips.

-

Wash cells with a Ca²⁺-free buffer solution.

-

Load cells with a low-affinity Ca²⁺ indicator (e.g., 20 µM Mag-fura-2 AM) for 60 minutes at room temperature in the dark.

-

Permeabilize the plasma membrane by incubation with a saponin solution (e.g., 40 µM β-escin) for 2-4 minutes to allow for the washout of cytosolic components while retaining the integrity of the ER.[2]

-

-

Ca²⁺ Release Assay:

-

Increase the intra-ER Ca²⁺ concentration by incubating the permeabilized cells in a Ca²⁺-loading solution.

-

Once a stable baseline is achieved, pre-incubate the cells with desired concentrations of this compound (e.g., 3-10 µM) for a specified period (e.g., 3 minutes).[2]

-

Switch to a Ca²⁺-free EGTA solution to chelate any remaining extracellular Ca²⁺.

-

Stimulate Ca²⁺ release by adding a known concentration of IP₃ (e.g., 10 µM).

-

Monitor the change in fluorescence of the Ca²⁺ indicator within the ER to quantify the extent of Ca²⁺ release. A decrease in fluorescence indicates Ca²⁺ release from the ER.

-

Intracellular Ca²⁺ Imaging in Intact Cells

This method is used to assess the effect of this compound on agonist-induced Ca²⁺ signaling in live cells.[10]

-

Cell Preparation and Dye Loading:

-

Plate cells (e.g., PC12 or primary astrocytes) on glass-bottom dishes.

-

Load the cells with a ratiometric Ca²⁺ indicator (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

-

Experimental Procedure:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Establish a stable baseline recording of the intracellular Ca²⁺ concentration.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15 minutes).[10]

-

Induce Ca²⁺ release by applying an agonist that acts through the IP₃ pathway (e.g., bradykinin or carbachol).

-

Record the changes in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen indicator.

-

Calculate the ratio of fluorescence intensities to determine the relative changes in intracellular Ca²⁺ concentration.

-

Electrophysiological Recording of Ion Channel Activity

This protocol, based on the work of Ozaki et al. (2002), is used to investigate the off-target effects of this compound on voltage-gated ion channels.[3]

-

Cell Preparation:

-

Isolate single smooth muscle cells from an appropriate tissue source (e.g., guinea-pig ileum).

-

-

Patch-Clamp Recording:

-

Use the whole-cell patch-clamp technique to record ion channel currents.

-

Use a pipette solution and an external solution designed to isolate the specific currents of interest (e.g., Ba²⁺ as the charge carrier for Ca²⁺ channels).

-

Apply voltage steps to elicit voltage-dependent currents.

-

After obtaining a stable baseline recording, perfuse the cells with an external solution containing this compound at various concentrations.

-

Record the changes in the amplitude and kinetics of the ion currents to determine the inhibitory effects of this compound.

-

Construct concentration-response curves to calculate the IC₅₀ value for the inhibition of each ion channel.

-

Conclusion

This compound has proven to be an invaluable pharmacological tool for the investigation of IP₃-mediated Ca²⁺ signaling. Its potency and selectivity for the IP₃R, particularly at sub-micromolar concentrations, have allowed researchers to elucidate the role of this pathway in a multitude of physiological and pathophysiological processes. However, as highlighted by the quantitative data, it is crucial for researchers to be aware of its potential off-target effects on other cellular components, such as SERCA pumps and voltage-gated ion channels, especially when using higher concentrations. The experimental protocols outlined in this guide provide a foundation for the continued investigation of intracellular Ca²⁺ dynamics and the development of novel therapeutic agents targeting these pathways.

References

- 1. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]

- 6. (-)-Xestospongin C | IP3 receptor inhibitor | Hello Bio [hellobio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Xestospongin C: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] Isolated from the marine sponge Xestospongia sp., it is a valuable pharmacological tool for investigating calcium signaling pathways in a variety of cell types.[1][2] By inhibiting the IP3R, this compound blocks the release of calcium (Ca2+) from the endoplasmic reticulum (ER), a critical event in numerous cellular processes, including proliferation, apoptosis, and neurotransmission.[1][3][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, along with key quantitative data and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its primary effect by binding to the IP3R on the membrane of the endoplasmic reticulum, thereby preventing the binding of its natural ligand, inositol 1,4,5-trisphosphate (IP3). This action inhibits the release of stored Ca2+ from the ER into the cytosol. While highly selective for the IP3R over the ryanodine receptor, it is important to note that at higher concentrations, this compound can also inhibit voltage-dependent Ca2+ and K+ channels, as well as the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1][2]

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Application | Effective Concentration | Incubation Time | Observed Effect |

| Primary Hippocampal Neurons | Amelioration of Aβ1-42-induced apoptosis | 10 µM | 1 hour pretreatment | Significant decrease in early apoptotic rate.[1] |

| Primary Hippocampal Neurons | Reduction of Aβ1-42-induced intracellular Ca2+ overload | 10 µM | 1 hour pretreatment | Significant effect on the peak and average values of Ca2+ changes.[1] |

| RBL-2H3 Mast Cells | Inhibition of antigen-induced degranulation | 3 - 10 µM | 15 minutes | Inhibition of β-hexosaminidase release.[5] |

| RBL-2H3 Mast Cells | Inhibition of antigen-induced increase in intracellular Ca2+ | 3 - 10 µM | 15 minutes | Decrease in the sustained increase of intracellular Ca2+.[5] |

| Guinea-pig ileum smooth muscle (permeabilized) | Inhibition of IP3-induced contractions | 3 µM | Not specified | Inhibition of contractions induced by Ca2+ mobilization.[2] |

| Guinea-pig papillary muscle | Inhibition of phenylephrine-induced positive inotropic action | 3 µM | 30 minutes | Partial inhibition of the inotropic action.[6] |

| PC12 Cells | Inhibition of bradykinin-induced Ca2+ release | 0.5 - 10 µM | Not specified | Inhibition of Ca2+ release. |

| Jurkat T Cells | Attenuation of PHP-induced IL-2 production | 0.5 - 10 µM | Not specified | Attenuation of IL-2 production. |

Table 2: IC50 Values of this compound

| Target | IC50 | Cell/Tissue Type |

| IP3 Receptor | 358 nM | Cerebellar microsomes[1] |

| Voltage-dependent inward Ba2+ currents | 0.63 µM | Intact smooth muscle cells[7] |

| Voltage-dependent K+ currents | 0.13 µM | Intact smooth muscle cells[7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Sterile microcentrifuge tubes

Procedure:

-

It is recommended to prepare stock solutions (10x to 100x) in DMSO or ethanol.

-

To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound (MW: 446.71 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Inhibition of Agonist-Induced Intracellular Calcium Release

This protocol is adapted from studies on RBL-2H3 mast cells.[5]

Materials:

-

RBL-2H3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

-

Fura-2 AM or other suitable Ca2+ indicator dye

-

HEPES buffer solution (Ca2+-free and with 1.5 mM Ca2+)

-

Agonist (e.g., DNP-HSA for sensitized RBL-2H3 cells)

-

This compound stock solution

-

Fluorescence plate reader or microscope capable of ratiometric Ca2+ imaging

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS. For antigen stimulation experiments, sensitize the cells overnight with anti-DNP IgE.[5]

-

Cell Loading with Ca2+ Indicator:

-

Plate cells onto a suitable imaging dish or 96-well plate.

-

Load cells with a Ca2+ indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

-

This compound Pre-incubation:

-

Prepare working concentrations of this compound (e.g., 3 µM, 10 µM) in the appropriate buffer.

-

Pre-incubate the cells with the this compound working solution for 15 minutes at 37°C.[5] For control wells, add an equivalent volume of vehicle (DMSO).

-

-

Measurement of Ca2+ Release:

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths for ratiometric dyes like Fura-2.

-

The change in this ratio over time reflects the change in intracellular Ca2+ concentration.

-

Compare the Ca2+ response in this compound-treated cells to the control cells.

-

Protocol 3: Assessment of Apoptosis Inhibition

This protocol is based on a study using primary hippocampal neurons.[1][3]

Materials:

-

Primary hippocampal neurons or a suitable neuronal cell line

-

Neurobasal medium with supplements

-

Apoptosis-inducing agent (e.g., Amyloid-β 1-42 peptide)

-

This compound stock solution

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Culture: Culture primary hippocampal neurons or your neuronal cell line of interest according to standard protocols.

-

Treatment:

-

Apoptosis Assay:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's protocol.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).

-

-

Data Analysis:

-

Compare the percentage of apoptotic cells in the this compound-treated group with the group treated with the apoptosis-inducing agent alone.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Reversible IP3 Receptor Antagonist, Alleviates the Cognitive and Pathological Impairments in APP/PS1 Mice of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inositol triphosphate–triggered calcium release from the endoplasmic reticulum induces lysosome biogenesis via TFEB/TFE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (-)-Xestospongin C | CAS:88903-69-9 | Reported inhibitor of IP3-dependent Ca2+ release | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols: Optimal Working Concentration of Xestospongin C for Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of Xestospongin C for neuronal studies. This compound is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), a key intracellular channel mediating calcium (Ca2+) release from the endoplasmic reticulum (ER).[1][2] Understanding its precise application is crucial for investigating IP3R-mediated Ca2+ signaling pathways in neuronal function and dysfunction.

Mechanism of Action

This compound primarily functions by inhibiting the IP3R, thereby blocking the release of Ca2+ from the ER into the cytoplasm.[3] However, it is important to note that some studies have reported off-target effects, including inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping Ca2+ back into the ER.[1][4][5] At higher concentrations, this compound may also inhibit voltage-gated calcium and potassium channels.[2][6][7] Therefore, careful concentration selection and control experiments are essential for interpreting results accurately.

Quantitative Data Summary

The optimal working concentration of this compound can vary significantly depending on the neuronal type, experimental conditions, and the specific biological question being addressed. The following tables summarize reported concentrations and their observed effects.

In Vitro and Ex Vivo Neuronal Preparations

| Concentration | Cell/Tissue Type | Observed Effect | Reference |

| 358 nM (IC50) | Cerebellar microsomes | Blockade of IP3-induced Ca2+ release | [1] |

| 700 nM | Frog neuromuscular junction (perisynaptic Schwann cells) | Blockade of Ca2+ responses evoked by synaptic activity and agonists | [5] |

| 2.5 µM | Cultured dorsal root ganglia (DRG) neurons | Triggered a slow transient increase in cytosolic Ca2+ | [4] |

| 3 µM | Primary hippocampal neurons | Ameliorated Aβ-induced intracellular Ca2+ overload | [8] |

| 0.5 - 10 µM | General recommendation for final concentration | Inhibition of IP3-dependent Ca2+ release |

Non-Neuronal and Other Cell Types (for reference)

| Concentration | Cell/Tissue Type | Observed Effect | Reference |

| 350 nM (IC50) | General IP3 Receptor Antagonism | Potent, selective, and reversible antagonism | [2][9] |

| 1 - 10 µM | RBL-2H3 mast cells | Concentration-dependent inhibition of DNP-HSA-induced degranulation | [3] |

| 3 - 10 µM | RBL-2H3 mast cells | Inhibition of DNP-HSA-induced increase in intracellular Ca2+ | [3] |

| 3 µM | Permeabilized guinea-pig ileum | Inhibition of IP3-induced contractions | [7] |

| 3 - 10 µM | Intact guinea-pig ileum | Inhibition of carbachol- and high-K+-induced increases in intracellular Ca2+ | [7] |

| 0.63 µM (IC50) | Guinea-pig ileum smooth muscle | Inhibition of voltage-dependent inward Ba2+ currents | [7] |

| 0.13 µM (IC50) | Guinea-pig ileum smooth muscle | Reduction of voltage-dependent K+ currents | [6][7] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: IP3R signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Neuronal Cell Culture and Treatment

This protocol provides a general guideline for treating cultured neurons with this compound. Specific parameters should be optimized for the neuronal cell type being used.

Materials:

-

Cultured neurons (e.g., primary hippocampal, cortical, or DRG neurons)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Phosphate-buffered saline (PBS), sterile

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Plating: Plate neurons at the desired density on appropriate culture vessels (e.g., poly-D-lysine coated coverslips for imaging or multi-well plates).

-

Culture Maintenance: Culture neurons for a sufficient time to allow for maturation and development of synaptic connections (typically 7-14 days in vitro).

-

Preparation of Working Solution:

-

Thaw the this compound stock solution.

-

On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

-

-

Treatment:

-

Carefully remove the existing culture medium from the neurons.

-

Gently add the medium containing the appropriate concentration of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 15-30 minutes for acute inhibition of Ca2+ signaling).

-

-

Proceed to Endpoint Assay: Following incubation, proceed immediately to the desired experimental assay (e.g., calcium imaging, viability assay).

Protocol 2: Calcium Imaging with Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to a stimulus, with and without this compound pre-treatment.[10]

Materials:

-

This compound-treated and control neurons on glass coverslips

-

Fura-2 AM (e.g., 1 mM stock in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

HEPES-buffered saline (HBS)

-

Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

-

Perfusion system

-

Stimulus solution (e.g., high potassium chloride, glutamate)

Procedure:

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

-

Remove the culture medium from the coverslips and wash once with HBS.

-

Add the Fura-2 AM loading solution to the neurons and incubate for 30-45 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells twice with HBS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

-

This compound Pre-incubation: Incubate the loaded cells with the desired concentration of this compound or vehicle in HBS for 15-30 minutes.

-

Imaging:

-

Mount the coverslip onto the perfusion chamber of the microscope.

-

Continuously perfuse with HBS (containing this compound or vehicle).

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

-

Apply the stimulus via the perfusion system.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Compare the peak and duration of the calcium transients between control and this compound-treated groups.

Protocol 3: Neuronal Viability Assay

This protocol assesses the potential cytotoxicity of this compound using a two-color fluorescence assay.[11][12]

Materials:

-

Neurons cultured in multi-well plates

-

LIVE/DEAD™ Viability/Cytotoxicity Kit (or similar, containing Calcein AM and Ethidium homodimer-1, EthD-1)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Fluorescence microscope or plate reader

Procedure:

-

Treatment: Treat the neurons with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24 hours) as described in Protocol 1. Include a positive control for cell death (e.g., treatment with ethanol).

-

Stain Preparation: Prepare a working solution containing 2 µM Calcein AM and 4 µM EthD-1 in DPBS.

-

Staining:

-

Remove the treatment medium and gently wash the cells once with DPBS.

-

Add the staining solution to each well, ensuring the cells are fully covered.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

-

Imaging and Quantification:

-

Image the cells using a fluorescence microscope with appropriate filters for green (Calcein, live cells) and red (EthD-1, dead cells) fluorescence.

-

Count the number of live and dead cells in multiple fields of view for each condition.

-

Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity for each dye.

-

-

Data Analysis: Calculate the percentage of viable cells for each concentration of this compound compared to the vehicle control.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to investigate the effects of this compound on neuronal membrane properties and ion channel activity.[13]

Materials:

-

This compound-treated and control neurons on coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette pulling

-

Internal solution (e.g., K-gluconate based)

-

External solution (e.g., artificial cerebrospinal fluid, aCSF)

-

Data acquisition software

Procedure:

-

Preparation:

-

Prepare internal and external solutions.

-

Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

-

Place a coverslip with neurons in the recording chamber and perfuse with external solution.

-

-

Obtaining a Recording:

-

Approach a healthy-looking neuron with the patch pipette.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition (Baseline):

-

In voltage-clamp mode, record baseline currents. Apply voltage steps to elicit voltage-gated currents.

-

In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials.

-

-

This compound Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow several minutes for the drug to take effect.

-

-

Data Acquisition (Post-Treatment):

-

Repeat the voltage-clamp and current-clamp protocols to record changes in currents, membrane potential, and firing properties.

-

-

Data Analysis: Analyze parameters such as the amplitude and kinetics of voltage-gated Ca2+ and K+ currents, resting membrane potential, input resistance, and action potential firing frequency before and after this compound application.

By following these guidelines and protocols, researchers can effectively utilize this compound to dissect the role of IP3R-mediated calcium signaling in a wide range of neuronal processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]

- 3. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Reversible IP3 Receptor Antagonist, Alleviates the Cognitive and Pathological Impairments in APP/PS1 Mice of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Using Xestospongin C in Calcium Imaging Studies with Fura-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neurotransmission. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is critical for normal cell function. One of the primary mechanisms for increasing [Ca²⁺]i is the release of Ca²⁺ from intracellular stores, predominantly the endoplasmic reticulum (ER). This release is often mediated by the inositol 1,4,5-trisphosphate receptor (IP₃R), an intracellular ligand-gated Ca²⁺ channel.[1][2]

Xestospongin C , a macrocyclic compound isolated from the marine sponge Xestospongia sp., is a potent, cell-permeable, and reversible inhibitor of the IP₃ receptor.[3] It is widely used to dissect the role of IP₃R-mediated Ca²⁺ signaling in various cellular pathways. With an IC₅₀ value in the nanomolar range for blocking IP₃-induced Ca²⁺ release, it provides a valuable pharmacological tool for researchers.[3]

Fura-2 is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium.[4] Its acetoxymethyl (AM) ester form, Fura-2 AM, is membrane-permeable and can be loaded into live cells.[5] Once inside, cellular esterases cleave the AM group, trapping the active Fura-2 dye in the cytosol.[5] Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding Ca²⁺. When excited at 340 nm, its fluorescence emission increases as [Ca²⁺]i rises, while excitation at 380 nm results in a decrease in fluorescence.[4][6] The ratio of the fluorescence intensities emitted at ~510 nm when excited at 340 nm and 380 nm (Ratio 340/380) is directly proportional to the [Ca²⁺]i.[6][7] This ratiometric measurement corrects for artifacts such as variations in dye concentration, cell thickness, and photobleaching, allowing for more accurate quantification of [Ca²⁺]i.[5][8]

This document provides detailed application notes and protocols for utilizing this compound to investigate IP₃R-mediated signaling pathways through calcium imaging with Fura-2.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the key signaling pathway involving IP₃R-mediated calcium release and the general workflow for an imaging experiment using this compound and Fura-2.

Caption: IP₃R signaling pathway with this compound inhibition.

Caption: Experimental workflow for calcium imaging with Fura-2 and this compound.

Data Presentation: Key Reagent Parameters

Quantitative data for the key reagents are summarized in the table below for easy reference.

| Parameter | This compound | Fura-2 AM |

| Target/Action | IP₃ Receptor Antagonist | Ratiometric Ca²⁺ Indicator |

| IC₅₀ | ~350-358 nM for IP₃R[3] | N/A (K_d for Ca²⁺ ~120-224 nM) |

| Formulation | Typically supplied as a solid | Supplied as lyophilized powder |

| Stock Solution | 1-10 mM in dry DMSO | 1-5 mM in anhydrous DMSO[5][8][9] |

| Storage (Stock) | -20°C or -80°C, desiccated[3] | -20°C, desiccated, protected from light[5][10] |

| Working Concentration | 1-10 µM (cell type dependent)[11] | 1-5 µM for cell loading[8] |

| Cell Permeability | Yes[11] | Yes (cleaved to impermeable form) |

| Spectral Properties | N/A | Ex: 340/380 nm, Em: ~510 nm[4] |

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

-

This compound Stock Solution (1 mM):

-

Prepare stock solutions in a sterile, low-light environment.

-

Dissolve the required amount of this compound powder in high-quality, anhydrous DMSO to make a 1 mM stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light and moisture.[3]

-

-

Fura-2 AM Stock Solution (1 mM):

-

It is critical to use anhydrous DMSO as AM esters are susceptible to hydrolysis.[9]

-

Warm the vial of Fura-2 AM powder to room temperature before opening to prevent condensation.[9]

-

Add the appropriate volume of anhydrous DMSO to the vial (e.g., 50 µL to a 50 µg vial) to create a 1 mM stock solution.[5]

-

Vortex for at least 1 minute until fully dissolved.[9]

-

Aliquot and store at -20°C, protected from light and moisture.[5][10]

-

-

Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS):

-

Prepare a physiological salt solution buffered to pH 7.4. A common choice is HBSS containing CaCl₂, glucose, and NaHCO₃.

-

Ensure the buffer is free of phenol red, which can cause high background fluorescence.[5]

-

Protocol 2: Fura-2 AM Loading of Cells

Note: The optimal loading concentration, time, and temperature should be determined empirically for each cell type to ensure adequate signal without causing cytotoxicity or dye compartmentalization.[5][6]

-

Cell Preparation: Plate cells on #1 glass coverslips or imaging-quality microplates to an appropriate confluency. Ensure cells are well-adhered before loading.[5]

-

Loading Solution Preparation:

-

Warm an aliquot of the 1 mM Fura-2 AM stock solution and the imaging buffer to room temperature.

-

Dilute the Fura-2 AM stock into the imaging buffer to a final concentration of 1-5 µM.[5] Mix thoroughly by vortexing.

-

Optional: To aid in dissolving the Fura-2 AM, the non-ionic detergent Pluronic® F-127 can be added to the loading solution (final concentration ~0.02%).[8]

-

-

Cell Loading:

-

Wash and De-esterification:

-

Aspirate the loading solution.

-

Wash the cells twice with fresh, pre-warmed imaging buffer to remove extracellular dye.[6][8]

-

Add fresh imaging buffer and incubate for an additional 30 minutes at room temperature in the dark. This allows for complete de-esterification of the Fura-2 AM by intracellular esterases.[6][8][10]

-

Protocol 3: Calcium Imaging with this compound

-

Microscope Setup:

-

Mount the coverslip with Fura-2-loaded cells onto the chamber of a fluorescence microscope equipped for ratiometric imaging.

-

Ensure the system has the appropriate filters for excitation at 340 nm and 380 nm, and for emission collection around 510 nm.[6]

-

-

Baseline Recording:

-

Identify a field of healthy cells.

-

Begin acquiring time-lapse images, alternating between 340 nm and 380 nm excitation.

-

Record a stable baseline fluorescence ratio for 1-2 minutes to establish the resting [Ca²⁺]i.

-

-

Agonist Stimulation:

-

To investigate IP₃R-mediated Ca²⁺ release, introduce an agonist known to activate the Phospholipase C (PLC) pathway in your cell type (e.g., carbachol, ATP).

-

Continue recording to capture the resulting increase in the 340/380 ratio, which reflects Ca²⁺ release from intracellular stores.

-

-

This compound Inhibition:

-

Pre-incubation Method: To determine if this compound can prevent Ca²⁺ release, pre-incubate a separate dish of Fura-2-loaded cells with the desired concentration of this compound (e.g., 10 µM) for 15-30 minutes before adding the agonist. Compare the agonist-induced Ca²⁺ response to a control dish without this compound.[2]

-

Post-stimulation Method: To observe the effect on an ongoing Ca²⁺ signal, add this compound directly to the imaging chamber after the agonist has induced a sustained Ca²⁺ elevation or oscillations.[11]

-

-

Data Acquisition: Continue time-lapse recording to observe the effect of this compound on the Ca²⁺ signal.

Data Analysis

-

Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F₃₄₀/F₃₈₀).[7] Analysis software can typically perform this calculation automatically for selected regions of interest (ROIs).[5]

-

Conversion to [Ca²⁺]i (Optional): The 340/380 ratio is often sufficient for qualitative comparisons. To convert ratios to absolute [Ca²⁺]i, an in situ or in vitro calibration is required to determine the parameters for the Grynkiewicz equation:[5][10] [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (F_max380 / F_min380) Where:

-

K_d: Dissociation constant of Fura-2 for Ca²⁺.

-

R: The experimental 340/380 ratio.

-

R_min: Ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).

-

R_max: Ratio at saturating Ca²⁺ levels (determined using a Ca²⁺ ionophore like Ionomycin).

-

(F_max380 / F_min380): Ratio of fluorescence at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions.

-

Example Data Summary

The following table shows representative results from an experiment investigating the effect of this compound on agonist-induced calcium release in RBL-2H3 mast cells.[2]

| Condition | Treatment | Peak 340/380 Ratio (Arbitrary Units) | Area Under the Curve (AUC) | % Inhibition of AUC |

| Control | Agonist (DNP-HSA) | 1.8 ± 0.2 | 450 ± 50 | 0% (Reference) |

| Test | 3 µM this compound + Agonist | 1.4 ± 0.1 | 220 ± 30 | ~51% |

| Test | 10 µM this compound + Agonist | 1.1 ± 0.1 | 95 ± 20 | ~79% |

Data are conceptual and based on findings reported in the literature for illustrative purposes.[2]

Troubleshooting and Considerations

-

Poor Fura-2 Loading: Ensure cells are healthy and adherent. Use fresh, anhydrous DMSO for the stock solution and optimize loading time and temperature for your specific cell type.

-

High Background Fluorescence: Use phenol red-free imaging buffer. Ensure cells are washed thoroughly after loading to remove all extracellular dye.[5]

-

This compound Off-Target Effects: While this compound is a potent IP₃R inhibitor, some studies have reported off-target effects, particularly at higher concentrations (>10 µM). These may include:

-

Control Experiments: To confirm the specificity of this compound's effect, it is crucial to include proper controls. For example, use an agent like thapsigargin, which depletes ER stores by inhibiting SERCA independently of the IP₃R. This compound should not block the initial Ca²⁺ release induced by thapsigargin.[2]

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fura-2 - Wikipedia [en.wikipedia.org]

- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. ionoptix.com [ionoptix.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps [usiena-air.unisi.it]

Application of Xestospongin C in Studying Capacitative Calcium Entry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[1] With an IC50 value in the nanomolar range for blocking IP3-induced Ca2+ release, it serves as a critical pharmacological tool to investigate the mechanisms of intracellular calcium (Ca2+) signaling.[1] One of its primary applications is in the study of capacitative calcium entry, also known as store-operated calcium entry (SOCE), a fundamental process by which cells replenish their internal calcium stores and generate sustained calcium signals.[2][3]

SOCE is activated following the depletion of Ca2+ from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule (STIM) proteins, which then translocate to the plasma membrane to activate Orai channels, mediating Ca2+ influx.[3] this compound allows researchers to dissect the role of IP3R-mediated store depletion in the initiation of SOCE from other store depletion mechanisms, such as those induced by sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump inhibitors like thapsigargin.[2][4]

However, researchers should be aware of potential off-target effects of this compound, particularly at higher concentrations. Studies have reported its ability to inhibit SERCA pumps and voltage-dependent Ca2+ and K+ channels, which could confound the interpretation of experimental results.[5][6][7]

Data Presentation

Table 1: Inhibitory Concentrations of this compound on IP3 Receptors

| Cell Type/Preparation | IC50 for IP3R Inhibition | Reference |

| Cerebellar Microsomes | 358 nM | |

| General | 350 nM | [1] |